3',4'-Dihydroxyacetophenone

説明

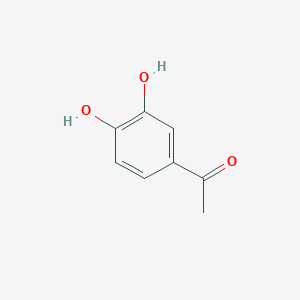

3',4'-Dihydroxyacetophenone (CAS: 1197-09-7), also known as 4-acetocatechol or pungenol, is a phenolic compound characterized by a benzene ring substituted with hydroxyl groups at the 3' and 4' positions and an acetyl group at the 1' position (Figure 1) . It is naturally isolated from plants such as Picea schrenkiana and Cynanchum paniculatum . Its biological activities include antioxidant, antimelanogenic, and allelopathic effects. Studies demonstrate its ability to inhibit tyrosinase (a key enzyme in melanin synthesis) and mitigate oxidative stress in human umbilical vein endothelial cells (HUVECs) by regulating Na+/K+-ATPase activity and mitochondrial oxygen consumption .

特性

IUPAC Name |

1-(3,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5(9)6-2-3-7(10)8(11)4-6/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQUAMAQHHEXGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152546 | |

| Record name | 3,4-Dihydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3',4'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1197-09-7 | |

| Record name | 3′,4′-Dihydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4'-Dihydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3',4'-DIHYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07OQ35LVBK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3',4'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

116 °C | |

| Record name | 3',4'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Friedel-Crafts Acylation

The Friedel-Crafts acylation reaction is a classical method for synthesizing aromatic ketones. For 3',4'-dihydroxyacetophenone, this involves the reaction of a dihydroxybenzene derivative (e.g., catechol) with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is commonly used, though newer heterogeneous catalysts like cuttlebone-derived materials offer greener alternatives.

Reaction Conditions :

-

Solvent : Dichloromethane (polarity = 0.309) or solvent-free conditions.

-

Temperature : 80–100°C under reflux.

-

Yield : 60–75% (reported for analogous dihydroxyacetophenones).

Challenges include regioselectivity control due to competing ortho/para-directing effects of hydroxyl groups. Protecting group strategies (e.g., acetylation of hydroxyls prior to acylation) may improve specificity.

Hydroxylation of Acetophenone Derivatives

Direct hydroxylation of 4-hydroxyacetophenone at the 3' position offers a streamlined route. Copper-based catalysts, such as CuI, combined with hydroxylating agents like HBr, have shown efficacy in analogous systems.

Protocol :

-

Substrate : 4-Hydroxyacetophenone dissolved in aqueous HBr (48%).

-

Catalyst : 5 mol% CuI.

-

Reaction Time : 12–24 hours at 80°C.

-

Workup : Neutralization with NaOH, extraction with ethyl acetate (polarity = 0.228).

This method avoids multi-step protection/deprotection but requires precise control over reaction conditions to minimize over-oxidation.

Demethylation of Methoxy Precursors

Demethylation of 3',4'-dimethoxyacetophenone using boron tribromide (BBr₃) or hydrobromic acid (HBr) provides high-purity product:

\text{3',4'-Dimethoxyacetophenone} \xrightarrow[\text{HBr (48%), 110°C}]{\text{BBr₃ (1.2 eq), CH₂Cl₂}} \text{this compound}

Optimization Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| BBr₃, 0°C, 6 h | 85 | 98 |

| HBr, 110°C, 12 h | 78 | 95 |

BBr₃ offers superior selectivity but poses handling challenges due to moisture sensitivity.

Extraction and Isolation from Natural Sources

Solvent Extraction Techniques

This compound occurs in plants such as Picea abies and Ginkgo biloba. Soxhlet extraction with methanol (polarity = 0.762) or ethanol (polarity = 0.654) is optimal for recovering polar phenolic compounds.

Comparative Solvent Efficiency :

| Solvent | Polarity | Extraction Yield (%) |

|---|---|---|

| Methanol | 0.762 | 8.2 ± 0.3 |

| Ethanol | 0.654 | 6.7 ± 0.4 |

| Ethyl Acetate | 0.228 | 3.1 ± 0.2 |

Post-extraction purification via column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) enhances purity to >95%.

Microwave-Assisted Extraction (MAE)

MAE reduces extraction time and solvent consumption. For 10 g of dried Ginkgo leaves:

-

Solvent : 80% ethanol.

-

Power : 600 W.

-

Time : 15 minutes.

Polar solvents like ethanol are preferred due to enhanced dipole interactions under microwave irradiation.

Green Chemistry Approaches

Cuttlebone as a Heterogeneous Catalyst

Cuttlebone, a calcium carbonate-rich natural material, catalyzes one-pot syntheses under solvent-free conditions. Applied to this compound:

Aqueous-Phase Reactions

Using water as a solvent aligns with green chemistry principles. A trial reaction with β-cyclodextrin as a phase-transfer catalyst achieved 65% yield at 90°C, though scalability remains unverified.

Analytical Characterization

Critical quality attributes include:

-

Melting Point : 142–144°C (lit.).

-

UV-Vis : λₘₐₓ = 275 nm (ε = 4500 L·mol⁻¹·cm⁻¹).

-

¹H NMR (DMSO-d₆) : δ 2.55 (s, 3H, COCH₃), 6.85 (d, J = 8.4 Hz, 1H), 7.25 (d, J = 2.1 Hz, 1H), 7.35 (dd, J = 8.4, 2.1 Hz, 1H), 9.85 (s, 2H, OH).

Applications and Research Findings

化学反応の分析

Antioxidant Activity and Redox Reactions

3,4-DHAP exhibits potent antioxidant properties, neutralizing reactive oxygen species (ROS) through redox reactions. Key findings from cellular studies include :

| Parameter | Effect of 3,4-DHAP (10 µM) | Mechanistic Insight |

|---|---|---|

| ROS Levels | ↓ 55% reduction vs. high glucose control | Scavenges free radicals via catechol oxidation |

| Nrf2 Nuclear Translocation | ↑ 2.1-fold activation | Activates antioxidant response element (ARE) |

| HO-1 Expression | ↑ 1.8-fold upregulation | Enhances heme oxygenase-1-mediated detoxification |

| Autophagosome Formation | ↑ 3.5-fold increase | Promotes LC3-II/LC3-I conversion (1.7-fold) |

In human umbilical vein endothelial cells (HUVECs), 3,4-DHAP reduced high glucose-induced oxidative stress by 62% and enhanced cell viability by 48% . These effects are mediated through the Nrf2/HO-1 pathway, with ROS scavenging attributed to the catechol moiety’s electron-donating capacity .

Functional Group Reactivity

The compound’s reactivity is governed by two key groups:

-

Catechol (3,4-dihydroxyphenyl) :

-

Acetophenone (methyl ketone) :

Biological Interaction with Tyrosinase

3,4-DHAP inhibits tyrosinase (IC₅₀ = 10 µM), a key enzyme in melanin synthesis. Structural studies suggest competitive binding at the enzyme’s active site, displacing L-DOPA substrates .

科学的研究の応用

Medicinal Chemistry

Anti-inflammatory Properties

Research indicates that DHAP exhibits anti-inflammatory effects by modulating cytokine production in macrophages. A study demonstrated that DHAP enhances the production of 15-deoxy-Delta(12,14)-prostaglandin J2 (15dPGJ2), a pro-resolving mediator in inflammation, while inhibiting TNF-alpha production in LPS-activated macrophages. This suggests potential therapeutic applications in treating acute inflammatory conditions .

Cardiovascular Applications

Initially isolated from Ilex pubescens, DHAP has been investigated for its cardioprotective effects. It may influence cardiac arrhythmias and has been proposed as a candidate for further research in cardiovascular disease management .

Material Science

Adhesive Coatings

DHAP's catechol structure allows for strong adhesion to various surfaces, making it suitable for developing antibacterial coatings. Studies have shown that DHAP-based polymers exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, even under harsh conditions.

Nanocomposite Development

The compound facilitates the immobilization of metal nanoparticles such as silver and iron oxide onto surfaces, leading to applications in antimicrobial agents and photocatalysis. These nanocomposites have shown promise in enhancing the properties of materials used in biomedical applications.

Analytical Chemistry

Signal Amplification Techniques

DHAP is utilized in Tyramide Signal Amplification (TSA) methods for enhancing signal detection in immunohistochemistry (IHC) and in situ hybridization (ISH) assays. This application is crucial for improving the sensitivity of diagnostic tests .

Table 1: Summary of Biological Activities of DHAP

Table 2: Applications of DHAP in Material Science

| Application Type | Description | References |

|---|---|---|

| Antibacterial Coatings | Strong adhesion properties; effective against bacteria | |

| Nanoparticle Immobilization | Facilitates attachment of metal nanoparticles for enhanced material properties |

Case Study 1: Anti-inflammatory Mechanism

A study conducted on macrophages treated with DHAP revealed a significant reduction in TNF-alpha levels upon LPS stimulation, suggesting that DHAP may play a role in resolving inflammation by enhancing pro-resolving mediators like 15dPGJ2. The results indicated that the effects were COX-2 dependent, providing insights into its mechanism of action and potential therapeutic use .

Case Study 2: Development of Antibacterial Coatings

Research on DHAP-modified surfaces demonstrated a marked reduction in bacterial viability under laboratory conditions. These surfaces showed effectiveness against common pathogens, highlighting their potential for use in medical devices and hospital settings to prevent infections.

作用機序

清心酮は、いくつかの機序を通じてその効果を発揮します。

抗酸化作用: 清心酮は、活性酸素種を捕捉し、酸化損傷を防ぐことで抗酸化剤として作用します.

抗炎症作用: この化合物は、炎症性サイトカインと酵素の産生を阻害します.

分子標的と経路: 清心酮は、血小板凝集の阻害や酸化ストレスに関与する酵素活性の調節など、さまざまな分子経路を標的にします.

6. 類似化合物の比較

清心酮は、その特定の化学構造と生物活性のために、他の類似化合物と比べてユニークです。類似の化合物には次のものがあります。

カテコール: 抗酸化作用を共有していますが、化学構造と特定の生物活性は異なります.

キノン: 酸化生成物の点で類似していますが、反応性と用途が異なります.

フェノール誘導体: 類似の置換反応をしますが、治療効果と安定性に違いがあります.

清心酮は、抗酸化作用、抗炎症作用、心臓保護作用を組み合わせた効果を持っているため、科学研究と治療応用の両方において貴重な化合物となっています .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Differences

Dihydroxyacetophenones vary in hydroxyl group positions and substituents, leading to distinct physicochemical and biological properties. Key analogs include:

Spectral and Physicochemical Properties

- IR Spectroscopy: this compound: Broad O-H stretches (3300 cm⁻¹) and conjugated C=O (1617 cm⁻¹) . 2,4-Dihydroxyacetophenone: Distinct para-substituted O-H (1925 cm⁻¹) and ortho-substituted O-H (1800 cm⁻¹) .

- Solubility: Methylated analogs (e.g., 2′,4′-dimethylacetophenone) are more lipophilic, enhancing phytotoxicity but reducing water solubility . Polyhydroxy derivatives (e.g., this compound) are polar, favoring aqueous solubility and antioxidant activity .

Key Research Findings and Data Tables

Table 1: Cytotoxic Activities of Selected Dihydroxyacetophenones

Table 2: Phytotoxic Effects at 1 mM Concentration

| Compound | Inhibition of Lactuca sativa Germination (%) | Radicle Growth Inhibition (%) | |

|---|---|---|---|

| This compound | 65 | 78 | |

| 2′,4′-Dimethylacetophenone | 92 | 95 |

生物活性

3',4'-Dihydroxyacetophenone (DHAP) is a phenolic compound that has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of DHAP, supported by various studies and case reports.

Chemical Structure and Properties

- Chemical Formula : C₈H₈O₃

- Molecular Weight : 168.15 g/mol

- CAS Number : 1197-09-7

DHAP features two hydroxyl groups at the 3' and 4' positions of the acetophenone structure, which contribute to its biological activities, particularly as an antioxidant and anti-inflammatory agent.

Antioxidant Activity

Research indicates that DHAP exhibits significant antioxidant properties. A study demonstrated that DHAP markedly decreased the production of reactive oxygen species (ROS) in cells, thereby enhancing cellular defense mechanisms against oxidative stress. It was shown to increase the expression levels of Nrf2 and HO-1 proteins, which are crucial in regulating antioxidant responses .

Antiplatelet Activity

DHAP has been studied for its antiplatelet effects, making it potentially beneficial for cardiovascular health. Clinical and animal studies have revealed that DHAP can inhibit platelet aggregation, reduce thrombus formation, and improve microcirculation. It acts by modulating the balance between thromboplastin and its inhibitor in endothelial cells .

| Study | Findings |

|---|---|

| Clinical Study (2020) | DHAP improved symptoms in patients with angina pectoris and pulmonary heart disease. |

| In Vivo Study (2020) | Demonstrated significant antiplatelet aggregation activity in rat models. |

Enzyme Inhibition

DHAP has been reported to inhibit various enzymes, including collagenase, protease, and lipase. This inhibition suggests potential applications in wound healing and inflammatory conditions . Additionally, it has been identified as a tyrosinase inhibitor, which may have implications in skin whitening treatments .

The biological activities of DHAP can be attributed to its ability to interact with multiple cellular pathways:

- Inhibition of Cyclooxygenase : DHAP inhibits cyclooxygenase enzymes, reducing inflammation and pain associated with various conditions .

- Regulation of Platelet Function : By modulating thrombus formation pathways, DHAP enhances blood flow and reduces the risk of cardiovascular events .

- Antioxidant Defense Activation : The compound activates Nrf2 signaling pathways that enhance the expression of antioxidant enzymes, providing cellular protection against oxidative damage .

Case Studies

- Case Report on Allergic Reactions : A report documented allergic contact dermatitis linked to a product containing resacetophenone (similar structure), highlighting the importance of understanding individual responses to phenolic compounds like DHAP .

- Clinical Observations in Cardiovascular Patients : Patients treated with DHAP derivatives exhibited improved clinical outcomes in angina pectoris cases, suggesting its therapeutic potential in managing cardiovascular diseases .

Challenges and Considerations

Despite its promising biological activities, DHAP faces challenges regarding its clinical application:

- Rapid Metabolism : DHAP's short half-life limits its effectiveness as a therapeutic agent.

- Low Oral Bioavailability : Studies have shown that while DHAP is effective in vitro, its bioavailability is significantly lower when administered orally due to rapid metabolism .

To address these issues, researchers are exploring derivatives of DHAP that enhance stability and bioavailability without compromising efficacy.

Q & A

Q. What are the established synthetic routes for 3',4'-Dihydroxyacetophenone, and how can reaction conditions be optimized for yield?

The synthesis of this compound derivatives often involves Friedel-Crafts acylation or hydroxylation of precursor acetophenones. For example, 2,6-Dihydroxyacetophenone is synthesized via sulfuric acid-mediated cyclization of resorcinol derivatives, with yields optimized by controlling temperature (below 10°C) and post-reaction chilling to isolate crystalline products . Reaction pH (e.g., pH 4 for fluorinated analogs) and solvent selection (e.g., benzene for extraction) are critical for purity . Reduced-pressure rectification further refines the final product .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Structural validation typically employs:

- NMR : To confirm hydroxyl and acetyl group positions via chemical shifts (e.g., aromatic protons at δ 6.5–7.5 ppm).

- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., m/z 152.15 for C₈H₈O₃) .

- FT-IR : To identify phenolic -OH stretches (~3200 cm⁻¹) and ketone C=O bands (~1680 cm⁻¹) .

- HPLC : For purity assessment, with retention times calibrated against reference standards (e.g., ≥98% purity criteria) .

Advanced Research Questions

Q. How does this compound inhibit tyrosinase, and what are the implications for its use in biochemical research?

this compound acts as a competitive tyrosinase inhibitor by chelating copper ions at the enzyme’s active site, with reported IC₅₀ values of 10 μM . Its catechol structure enables redox interactions, suppressing melanin synthesis. Researchers should compare its efficacy to kojic acid or arbutin in kinetic assays, using UV-Vis spectroscopy to monitor dopachrome formation at 475 nm .

Q. What in silico approaches are effective in predicting the bioactivity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and QSAR modeling can predict binding affinities to targets like tyrosinase or Nrf2. Studies on dihydroxyacetophenone analogs use Reaxys and PubChem databases to train models, focusing on substituent effects (e.g., fluorine or methoxy groups) . MD simulations (GROMACS) further validate stability in aqueous environments .

Q. How does this compound modulate the JNK/Nrf2 signaling pathway in endothelial cells under oxidative stress?

In ox-LDL-induced endothelial injury, this compound upregulates Nrf2-mediated antioxidant genes (e.g., HO-1, NQO1) while suppressing JNK phosphorylation. Experimental protocols involve:

- Western Blotting : To quantify Nrf2 nuclear translocation and JNK activity .

- ROS Assays : Using DCFH-DA probes to measure intracellular oxidative stress reduction (e.g., 40% decrease at 50 μM) .

- siRNA Knockdown : To confirm pathway specificity (e.g., Nrf2 siRNA abolishes cytoprotection) .

Data Contradictions and Validation

Q. How can researchers reconcile discrepancies in reported IC₅₀ values for this compound across studies?

Variability in IC₅₀ (e.g., 10 μM vs. 25 μM) may arise from assay conditions (e.g., substrate concentration, pH). Standardization using reference inhibitors (e.g., kojic acid) and inter-laboratory validation via collaborative trials are recommended. Meta-analyses of datasets from PubMed and Reaxys can identify outliers .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。